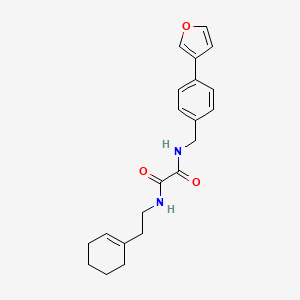![molecular formula C42H68O13 B2358956 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 99365-19-2](/img/structure/B2358956.png)
2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin G is a triterpenoid saponin compound primarily found in the roots of Bupleurum species, such as Bupleurum falcatum. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saikosaponin G can be synthesized through the enzymatic hydrolysis of saikosaponin A and saikosaponin D. This process involves the use of recombinant glycoside hydrolases, such as BglPm and BglLk, which exhibit glycoside cleavage activity. The enzymes are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis and show good activity between 30–37°C and pH 6.5–7.0 .
Industrial Production Methods
Industrial production of saikosaponin G involves the extraction and purification of saikosaponins from the crude extract of Bupleurum falcatum using preparative high-performance liquid chromatography. The saikosaponins are then converted into saikogenin F and saikogenin G via enzymatic transformation with high β-glycosidase activity .
Chemical Reactions Analysis
Types of Reactions
Saikosaponin G undergoes various chemical reactions, including oxidation, reduction, and glycosylation.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is used for the oxidation of hydroxyl groups to ketones.
Reduction: Sodium borohydride is commonly used for the reduction of ketones to alcohols.
Glycosylation: Gold (I)-catalyzed glycosylation is employed to install glycan groups onto the aglycones.
Major Products Formed
The major products formed from these reactions include various saikosaponin derivatives, such as saikosaponin A, saikosaponin D, and their aglycones, saikogenin F and saikogenin G .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other saikosaponin derivatives.
Biology: Investigated for its role in modulating immune responses and inhibiting inflammatory pathways.
Medicine: Demonstrated anti-cancer properties, particularly in inhibiting the growth of human colon cancer cell lines.
Industry: Utilized in the production of pharmaceutical formulations and traditional Chinese medicines.
Mechanism of Action
Saikosaponin G exerts its effects through various molecular targets and pathways. It has been shown to inhibit the p-STAT3/C/EBPβ signaling pathway, leading to the suppression of cyclooxygenase-2 (COX-2) expression. This mechanism is particularly relevant in its anti-cancer activity, where it inhibits cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Saikosaponin G is structurally similar to other saikosaponins, such as saikosaponin A, saikosaponin D, and saikosaponin Y. it is unique in its specific glycosylation pattern and its potent anti-cancer and anti-inflammatory activities .
List of Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Saikosaponin Y
- Prosaikogenin F
- Prosaikogenin G
- Clinoposaponin I
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGAVYKHITZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358874.png)
![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)


![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)


![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)


